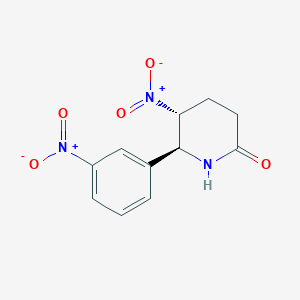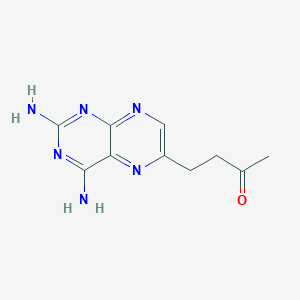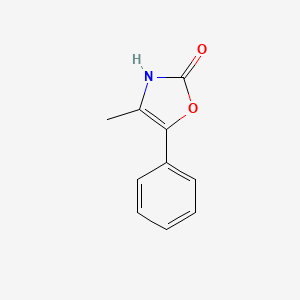
2(3H)-Oxazolone, 4-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Oxazolone, 4-methyl-5-phenyl- is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms The presence of a phenyl group and a methyl group attached to the ring makes it a unique derivative of oxazolone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Oxazolone, 4-methyl-5-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylglycine with acetic anhydride, which leads to the formation of the oxazolone ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Oxazolone, 4-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the phenyl or methyl groups.
Scientific Research Applications
2(3H)-Oxazolone, 4-methyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 4-methyl-5-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or enzymology studies.
Comparison with Similar Compounds
2(3H)-Oxazolone: The parent compound without the phenyl and methyl groups.
4-Methyl-2(3H)-Oxazolone: A derivative with only the methyl group.
5-Phenyl-2(3H)-Oxazolone: A derivative with only the phenyl group.
Comparison: 2(3H)-Oxazolone, 4-methyl-5-phenyl- is unique due to the presence of both the phenyl and methyl groups, which confer distinct chemical properties and reactivity. Compared to its simpler analogs, this compound exhibits enhanced stability and a broader range of reactivity, making it more versatile for various applications.
Properties
CAS No. |
61416-45-3 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-methyl-5-phenyl-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) |
InChI Key |
BSGOYKCNRBTMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


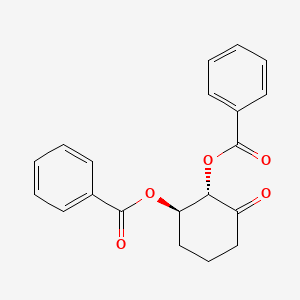
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
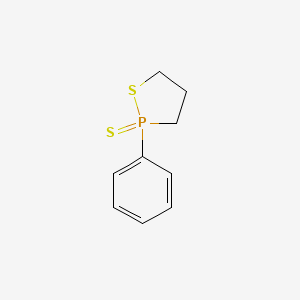
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
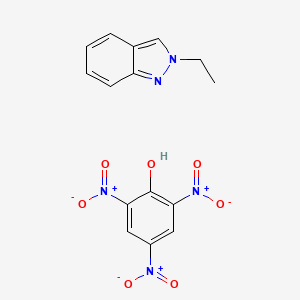
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)

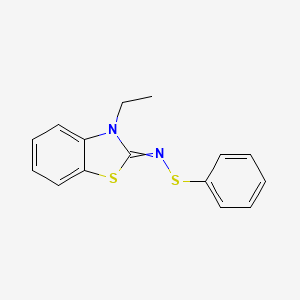
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
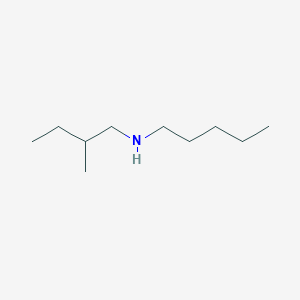
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
